Ethyl 2-(1H-pyrazol-3-yl)acetate

Catalog No.
S1960434
CAS No.
82668-50-6
M.F
C7H10N2O2
M. Wt
154.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(1H-pyrazol-3-yl)acetate

Researchers synthesizing PROTACs or RORγt agonists often encounter solubility limits and O-alkylation artifacts when using free acid or methyl ester analogs. Ethyl 2-(1H-pyrazol-3-yl)acetate eliminates these bottlenecks:

  • Orthogonal reactivity - selective N-alkylation without competing side reactions.
  • Controlled ethyl ester deprotection ensures high-yield amide coupling for E3 ligase recruiters.
  • Liquid form and high aprotic solubility enable scalable continuous-flow synthesis.

Ideal for parallel library synthesis; shipped ambient from stock to expedite your workflow.

CAS Number

82668-50-6

Product Name

Ethyl 2-(1H-pyrazol-3-yl)acetate

IUPAC Name

ethyl 2-(1H-pyrazol-5-yl)acetate

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-6-3-4-8-9-6/h3-4H,2,5H2,1H3,(H,8,9)

InChI Key

MZLKPCAZQWMXFD-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC=NN1

Canonical SMILES

CCOC(=O)CC1=CC=NN1

Synonyms

Ethyl 2-(1H-pyrazol-3-yl)acetate, 1H-Pyrazole-3-acetic acid, ethyl ester, Ethyl 2-(3-pyrazolyl)acetate, 2-(1H-Pyrazol-3-yl)acetic acid ethyl ester, Ethyl 3-pyrazoleacetate

Purity

≥95%

Package Size

250 mg, 1 g, 5 g, 10 g

Ethyl 2-(1H-pyrazol-3-yl)acetate (CAS 82668-50-6) is a bifunctional heterocyclic building block characterized by a reactive pyrazole core and an ethyl ester moiety. As a liquid at room temperature with a density of 1.183 g/cm³ and a boiling point of 289.5°C, it exhibits excellent solubility in standard aprotic solvents. This compound is heavily procured as a foundational precursor for synthesizing complex pharmaceuticals, including Cullin-RING ubiquitin ligase (CRL) modulators (PROTACs) and RORγt agonists[1]. Its baseline value lies in its orthogonal reactivity, allowing selective N-alkylation or cross-coupling at the pyrazole nitrogen while the ethyl ester safely masks the acetic acid side chain for downstream amide coupling[2].

Research Fit

1 Synthetic intermediate for pyrazole derivative libraries
2 Medicinal chemistry & agrochemical research building block
3 Unsubstituted N1–H enables selective derivatization

Substituting Ethyl 2-(1H-pyrazol-3-yl)acetate with its free acid counterpart, 2-(1H-pyrazol-3-yl)acetic acid, introduces severe processability bottlenecks. The free acid exhibits poor solubility in aprotic solvents and requires transient carboxyl protection to prevent competing O-alkylation or self-condensation during base-promoted N-alkylation workflows. Conversely, utilizing the methyl ester analog can compromise multi-step synthesis stability, as methyl esters are generally more susceptible to premature hydrolysis during harsh upstream cross-coupling conditions compared to the sterically shielded ethyl ester[1]. Consequently, the ethyl ester provides a highly effective balance of lipophilicity, stability, and controlled deprotection kinetics required for scalable pharmaceutical manufacturing.

Substitution Risk

! 1-substituted pyrazole esters lack the free N1–H hydrogen bond donor and may alter molecular recognition
! 5-amino or other ring-substituted analogs modify electronic environment and regioselective reactivity
! Carboxylic acid analog has significantly lower lipophilicity; may not support permeability-dependent applications

Selective N-Alkylation Efficiency vs. Free Acid

In the synthesis of PROTAC precursors and RORγt agonists, the pyrazole nitrogen must be alkylated or arylated. Using Ethyl 2-(1H-pyrazol-3-yl)acetate allows direct N-alkylation (e.g., with alkyl halides or heteroaryl halides using Cs2CO3 in DMF) with isolated yields frequently exceeding 55-94.5%[1]. In contrast, attempting direct N-alkylation on the baseline 2-(1H-pyrazol-3-yl)acetic acid results in competing esterification and O-alkylation, necessitating an additional esterification step (which itself caps at ~73.7% yield) before functionalization can proceed.

Evidence DimensionN-alkylation process efficiency
Target Compound DataDirect N-alkylation proceeds cleanly (55-94.5% yield) without carboxyl interference.
Comparator Or Baseline2-(1H-pyrazol-3-yl)acetic acid: Requires prior esterification (~73.7% yield) to prevent O-alkylation.
Quantified DifferenceEliminates one synthetic step and prevents >20% yield loss associated with protection/deprotection cycles.
ConditionsBase-promoted N-alkylation (e.g., Cs2CO3, DMF, alkyl/aryl halides).

Procuring the ethyl ester directly eliminates a low-yielding protection step, significantly reducing solvent waste and cycle time in industrial scale-up.

Synthetic Yield
Reported
94% (esterification)
Supports process route selection
Cross-study comparable; conditions may vary

Lipophilicity and Aprotic Solvent Compatibility

The physical state and lipophilicity of a building block dictate its compatibility with automated liquid handling and continuous flow systems. Ethyl 2-(1H-pyrazol-3-yl)acetate is a liquid with a consensus LogP of 0.71 and an XLOGP3 of 0.41, granting it complete miscibility in aprotic solvents. The free acid comparator is a highly polar solid with a significantly lower LogP, limiting its solubility to polar protic solvents or requiring harsh conditions to dissolve in industrial reactors.

Evidence DimensionLipophilicity (LogP) and phase state
Target Compound DataLiquid phase, Consensus LogP = 0.71.
Comparator Or Baseline2-(1H-pyrazol-3-yl)acetic acid: Solid phase, LogP < 0.
Quantified Difference>0.7 log unit increase in lipophilicity and transition from solid to liquid phase.
ConditionsStandard ambient temperature and pressure (SATP) solvent dissolution.

The liquid state and high organic solubility of the ethyl ester streamline automated dispensing and continuous flow synthesis workflows.

Lipophilicity (LogP)
Head-to-head
Target: 0.52 vs Acid analog: 0.058
Reported higher LogP may support permeability screening
Calculated values; experimental validation recommended

Controlled Hydrolysis Kinetics for Multi-Step Synthesis

For complex linker synthesis in PROTAC development, the ester must survive upstream N-functionalization but cleave cleanly when required. The ethyl group in Ethyl 2-(1H-pyrazol-3-yl)acetate provides enhanced steric shielding compared to the methyl ester baseline, reducing the rate of premature background hydrolysis during prolonged basic cross-coupling steps[1]. When deprotection is desired, the ethyl ester undergoes controlled saponification using LiOH in ethanol/water to yield the target functionalized acid quantitatively.

Evidence DimensionEster stability during multi-step basic coupling
Target Compound DataStable during mild basic N-alkylation; cleaves cleanly with LiOH/H2O.
Comparator Or BaselineMethyl 2-(1H-pyrazol-3-yl)acetate: Higher susceptibility to premature nucleophilic attack and background hydrolysis.
Quantified DifferenceDelivers a strictly differentiated chemoselectivity profile for multi-step sequences requiring intact carboxyl masking.
ConditionsMulti-step synthesis involving basic N-alkylation followed by targeted saponification.

Ensures high fidelity in multi-step PROTAC linker synthesis by preventing premature carboxylate exposure.

Commercial Purity
Data to verify
99.53% (vs standard 95%)
May reduce in-house purification needs
Supplier-reported; lot-specific verification advised
Patent-Cited Utility
Class-level
Cited as intermediate in agrochemical & pharmaceutical patents
Supports strategic procurement for scale-up
Class inference; review specific patent scope

PROTAC and Molecular Glue Linker Synthesis

Due to its orthogonal reactivity, Ethyl 2-(1H-pyrazol-3-yl)acetate is highly procured for the construction of heterobifunctional degraders (PROTACs) targeting Cullin-RING ubiquitin ligases (CRLs) [1.8][1]. The pyrazole nitrogen is selectively arylated or alkylated to attach the target-binding ligand, while the ethyl ester is subsequently hydrolyzed to form an amide linkage with the E3 ligase recruiter[1].

RORγt Agonist Manufacturing

In the development of immunotherapies and RORγt agonists, this compound serves as a critical core scaffold[2]. Its liquid handling properties and high solubility in aprotic solvents make it ideal for scalable, continuous-flow N-alkylation reactions required to build the biphenyl-pyrazole architectures of these drugs[2].

Combinatorial Library Generation of Pyrazole Therapeutics

The controlled deprotection kinetics of the ethyl ester make it the preferred starting material for generating combinatorial libraries of pyrazole-3-acetamides. Buyers prioritize this compound over the free acid to avoid O-alkylation artifacts during high-throughput parallel synthesis workflows.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Unsubstituted N1–H for SAR diversification
Derivatization efficiency & target engagement assays
Agrochemical intermediate scale-up
Reported high synthetic yield benchmark
Process robustness & impurity profile at scale
Analytical reference standard
High-purity grade (99.53%) availability
Lot-specific purity verification (HPLC, NMR)
Cell-permeable probe design
Reported lipophilicity (LogP ~0.52)
Membrane permeability & ester hydrolysis stability

XLogP3

0.4

Wikipedia

(1H-Pyrazol-3-yl)acetic acid ethyl ester

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